carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol
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Overview
Description
The term “Di-” is often used as a prefix in chemistry to indicate the presence of two identical functional groups within a molecule. For instance, diols contain two hydroxyl groups, and dicarboxylic acids contain two carboxyl groups.
Preparation Methods
Diazonium salts are typically prepared through a process called diazotization. This involves the reaction of a primary aromatic amine with nitrous acid, which is usually generated in situ by reacting sodium nitrite (NaNO₂) with a mineral acid like hydrochloric acid (HCl). The reaction is carried out at low temperatures (below 5°C) to ensure the stability of the diazonium salt .
Chemical Reactions Analysis
Diazonium salts undergo a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (OH), halides (Cl, Br, I), and cyano (CN) groups.
Coupling Reactions: Diazonium salts can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Reduction and Oxidation: Diazonium salts can be reduced to form hydrazines or oxidized to form nitro compounds.
Scientific Research Applications
Diazonium salts have a wide range of applications in scientific research:
Organic Synthesis: They are used as intermediates in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Material Science: Diazonium salts are employed in the functionalization of surfaces and the preparation of advanced materials.
Biological Applications: They are used in the modification of biomolecules and the development of biosensors.
Mechanism of Action
The mechanism of action of diazonium salts involves the formation of a highly reactive diazonium ion (R−N₂⁺), which can undergo various substitution and coupling reactions. The diazonium ion acts as an electrophile, facilitating the formation of new bonds with nucleophiles such as phenols and amines .
Comparison with Similar Compounds
Diazonium salts are unique due to their ability to form stable diazonium ions, which can participate in a wide range of chemical reactions. Similar compounds include:
Azo Compounds: Formed by the coupling of diazonium salts with aromatic compounds, characterized by the presence of a nitrogen bridge.
Hydrazines: Formed by the reduction of diazonium salts, containing two nitrogen atoms bonded to each other.
Nitro Compounds: Formed by the oxidation of diazonium salts, containing a nitro group (NO₂) attached to an aromatic ring .
Diazonium salts stand out due to their versatility and the ease with which they can be transformed into a variety of functional groups, making them invaluable in both academic and industrial settings.
Properties
Molecular Formula |
C22H44Ir2O2-4 |
---|---|
Molecular Weight |
725.0 g/mol |
IUPAC Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol |
InChI |
InChI=1S/2C8H12.2CH4O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;4*1H3;;/q;;;;4*-1;;/b2*2-1-,8-7-;;;;;;;; |
InChI Key |
UIDUZRQGYMWDLR-SXGOCSEPSA-N |
Isomeric SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir] |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |
Origin of Product |
United States |
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